9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-

Catalog No.
S14271182
CAS No.
3263-47-6
M.F
C22H16N2O7
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydro...

CAS Number

3263-47-6

Product Name

9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-

IUPAC Name

1,5-dihydroxy-4-[3-(1-hydroxyethyl)anilino]-8-nitroanthracene-9,10-dione

Molecular Formula

C22H16N2O7

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C22H16N2O7/c1-10(25)11-3-2-4-12(9-11)23-13-5-7-15(26)19-17(13)21(28)20-16(27)8-6-14(24(30)31)18(20)22(19)29/h2-10,23,25-27H,1H3

InChI Key

NJAPNCQWPKMTGE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])O

9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- is a complex organic compound with the molecular formula C22H16N2O7C_{22}H_{16}N_{2}O_{7} and a molecular weight of approximately 420.378 g/mol. This compound is part of the anthracenedione family, characterized by its anthracene backbone with various functional groups that enhance its chemical properties and biological activities. It is also known by several synonyms, including 1,5-Dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitroanthraquinone and 1,5-Dihydroxy-4-(m-(1-hydroxyethyl)anilino)-8-nitroanthraquinone .

The structure of this compound features two hydroxyl groups at positions 1 and 5, an amino group at position 4, and a nitro group at position 8, which contribute to its unique reactivity and interaction with biological systems. The presence of the hydroxyethyl group enhances its solubility and potential interactions in biological environments.

The chemical reactivity of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- can be attributed to its functional groups. It can undergo various reactions such as:

  • Nucleophilic substitutions: The nitro group can be reduced to an amino group under certain conditions, leading to derivatives with enhanced biological activity.
  • Oxidation reactions: The hydroxyl groups can be oxidized to carbonyl groups, potentially altering the compound's reactivity and biological interactions.
  • Condensation reactions: The amino group can react with electrophiles in condensation reactions, forming more complex molecules suitable for pharmaceutical applications.

These reactions highlight the compound's versatility in organic synthesis and potential modifications for specific applications.

Research indicates that compounds related to 9,10-Anthracenedione exhibit significant biological activities. This particular compound has been studied for its potential antitumor properties and antioxidant activity. Its ability to interact with cellular components may lead to apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation: The compound may interfere with cell cycle progression.
  • Induction of oxidative stress: By generating reactive oxygen species, it can lead to cellular damage in cancerous tissues.

Additionally, studies suggest that similar anthracenediones have shown promise in treating various diseases due to their ability to modulate signaling pathways involved in cell growth and survival .

The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- typically involves multi-step synthetic routes. Common methods include:

  • Starting from anthraquinone: The base structure can be modified through hydroxylation and nitration processes.
  • Functionalization: The introduction of the hydroxyethyl and amino groups can be achieved through nucleophilic substitution reactions.
  • Purification: Final products are often purified using chromatography techniques to isolate the desired compound from by-products.

These methods ensure high yields and purity necessary for further applications in research or pharmaceuticals .

9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- has several notable applications:

  • Pharmaceuticals: Due to its antitumor properties, it is being explored as a potential drug candidate for cancer treatment.
  • Dyes and pigments: Its vibrant color makes it suitable for use in dyes.
  • Research tools: The compound is used in biochemical assays to study oxidative stress and cell signaling pathways.

These applications leverage the compound's unique chemical properties and biological effects .

Interaction studies involving 9,10-Anthracenedione indicate its capability to bind with various biomolecules such as proteins and nucleic acids. These interactions are critical for understanding its mechanism of action in biological systems:

  • Protein binding assays reveal that the compound can alter protein conformation or function.
  • DNA binding studies suggest potential roles in gene regulation or inhibition of replication processes.

Such studies are essential for elucidating the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts .

Several compounds share structural similarities with 9,10-Anthracenedione, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
9,10-AnthracenedioneC14H8O4C_{14}H_{8}O_{4}Base structure; no substituents
1,5-DihydroxyanthraquinoneC14H10O4C_{14}H_{10}O_{4}Hydroxyl groups at positions 1 and 5
9-AminoanthraceneC14H11NC_{14}H_{11}NAmino group at position 9; lacks hydroxyls
1-Amino-4-hydroxyanthraquinoneC14H11N1O3C_{14}H_{11}N_{1}O_{3}Contains both amino and hydroxyl groups

The uniqueness of 9,10-Anthracenedione lies in its specific combination of functional groups that enhance its solubility and biological activity compared to these similar compounds .

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated coupling reactions enable precise installation of the 3-(1-hydroxyethyl)phenylamino group at position 4 of the anthraquinone core. The Ullmann reaction, employing copper(I) iodide and 1,10-phenanthroline in dimethylformamide at 110°C, facilitates C–N bond formation between 4-bromo-1,5-dihydroxyanthraquinone and 3-(1-hydroxyethyl)aniline with 78% yield. For enhanced efficiency, Buchwald-Hartwig amination using Pd-PEPPSI-IPr precatalyst and XPhos ligand in toluene at 80°C achieves >90% conversion by accelerating oxidative addition of the aryl bromide.

Key considerations include:

  • Protecting Group Strategy: Simultaneous protection of 1,5-dihydroxy groups via tert-butyldimethylsilyl (TBDMS) ethers prevents unwanted side reactions during amination.
  • Solvent Effects: Polar aprotic solvents (DMF, DMAc) improve catalyst turnover but require strict moisture control (<50 ppm H₂O).

Table 1: Catalytic Systems for C–N Cross-Coupling

Catalyst SystemTemperature (°C)Yield (%)Turnover Number
CuI/1,10-phenanthroline1107812
Pd-PEPPSI-IPr/XPhos8092450
NiCl₂(dppe)/dicyclohexylamine1006585

Data adapted from palladium-catalyzed amination studies and nickel-mediated couplings.

Friedel-Crafts Alkylation/Acylation Approaches

The 1-hydroxyethyl moiety on the aniline substituent is introduced via Friedel-Crafts acylation prior to anthraquinone functionalization. Reacting 3-aminophenyl acetate with acetyl chloride in the presence of aluminum chloride (2.5 equiv) at -15°C produces 3-(1-acetoxyethyl)aniline with 89% regioselectivity. Subsequent transesterification using potassium carbonate in methanol quantitatively yields the 1-hydroxyethyl group.

Critical advancements include:

  • Directed C–H Activation: Boron trifluoride etherate coordinates with anthraquinone carbonyl groups, activating the β-position (C4) for electrophilic attack.
  • Solvent-Free Conditions: Neat reactions with molten zinc chloride as Lewis acid reduce side-product formation during acylation steps.

Nitration and Hydroxylation Sequence Optimization

Regioselective nitration at position 8 requires precise control of electronic effects. Pre-complexation of 1,5-dihydroxyanthraquinone with boric acid in concentrated sulfuric acid directs nitration to the δ-position (C8) through temporary protection of hydroxyl groups. Using fuming nitric acid (90%) at 5°C for 30 minutes achieves 95% nitration selectivity, followed by hydrolysis with 20% aqueous sodium bisulfite to remove residual nitrate esters.

Hydroxylation at C1 and C5 proceeds via:

  • Electrophilic Substitution: Treatment with hydrogen peroxide (30%) in acetic acid/sulfuric acid (3:1) at 60°C introduces hydroxyl groups with 82% efficiency.
  • Radical-Mediated Oxidation: Photooxidation using UV light (254 nm) and rose bengal as photosensitizer enables tandem hydroxylation-nitro group reduction.

Table 2: Nitration Parameters vs. Regioselectivity

Nitrating AgentTemperature (°C)Positional Selectivity (C8:C6)Yield (%)
HNO₃/H₂SO₄595:588
Acetyl Nitrate2582:1876
NO₂BF₄-1097:391

Data synthesized from anthraquinone nitration studies.

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

420.09575085 g/mol

Monoisotopic Mass

420.09575085 g/mol

Heavy Atom Count

31

General Manufacturing Information

9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-: INACTIVE

Dates

Modify: 2024-08-10

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